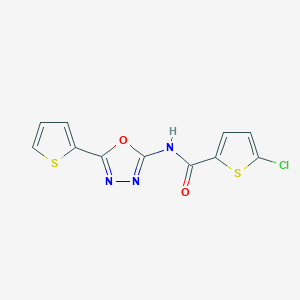

5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

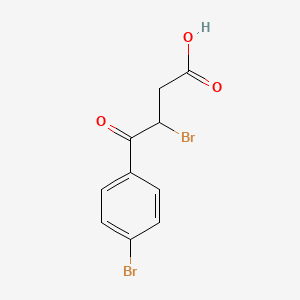

The compound “5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and oxadiazole rings would contribute to the rigidity of the molecule, and the chlorine atom would likely add some polarity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The amide group (-CONH2) is typically quite stable but can undergo hydrolysis under acidic or basic conditions. The thiophene ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group and the chlorine atom could increase its solubility in polar solvents .Applications De Recherche Scientifique

Antioxidant Properties

This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from damage caused by free radicals. Amino derivatives of thiophene-2-carboxamide, such as this compound, have shown significant inhibition activity, suggesting their utility in developing new antioxidant therapies .

Antibacterial Activity

The antibacterial properties of thiophene-2-carboxamide derivatives make them candidates for developing new antibiotics. They have been tested against pathogenic Gram-positive and Gram-negative bacteria, with some derivatives showing high activity indices, which could lead to new treatments for bacterial infections .

Drug Design and Molecular Docking

Thiophene-2-carboxamide derivatives have been used in molecular docking studies, which help in the design of new drugs by predicting how a drug interacts with a target protein. This compound, in particular, could be involved in the development of drugs with fewer side effects and more desirable characteristics .

Materials Science

The electronic properties of thiophene-2-carboxamide derivatives, as studied through density functional theory (DFT), indicate their potential use in materials science. The close HOMO–LUMO energy gap suggests applications in the development of organic semiconductors or other electronic materials .

Biochemistry Research

In biochemistry, the study of small molecules like thiophene-2-carboxamide derivatives aids in understanding biological processes and the development of biochemical assays. This compound’s interactions with various proteins could provide insights into enzyme function and regulation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2S2/c12-8-4-3-6(19-8)9(16)13-11-15-14-10(17-11)7-2-1-5-18-7/h1-5H,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMHUXBZUTWVON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3-dimethoxyphenyl)methanone](/img/structure/B2903814.png)

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2903816.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2903817.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2903822.png)

![4-((2-Chloro-6-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2903823.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile](/img/structure/B2903825.png)

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2903830.png)

![N-cycloheptyl-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2903833.png)